molecular formula C6H10F3NO B3051120 4-Ethyl-2-trifluoromethyloxazolidine CAS No. 31185-55-4

4-Ethyl-2-trifluoromethyloxazolidine

Cat. No.: B3051120
CAS No.: 31185-55-4
M. Wt: 169.14 g/mol
InChI Key: KENMAISXTXACCY-UHFFFAOYSA-N
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Description

4-Ethyl-2-trifluoromethyloxazolidine is a heterocyclic organic compound that features an oxazolidine ring substituted with an ethyl group at the 4-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-trifluoromethyloxazolidine can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-1,3-oxazolidine with ethylating agents under controlled conditions. For instance, the reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-trifluoromethyloxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethyl-2-trifluoromethyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-trifluoromethyloxazolidine is unique due to the presence of both an ethyl and a trifluoromethyl group, which impart distinct steric and electronic properties. These features make it a valuable compound for inducing stereoselectivity in chemical reactions and enhancing the pharmacokinetic properties of drug candidates .

Properties

IUPAC Name

4-ethyl-2-(trifluoromethyl)-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-2-4-3-11-5(10-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENMAISXTXACCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953271
Record name 4-Ethyl-2-(trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-55-4
Record name Oxazolidine, 4-ethyl-2-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-2-(trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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